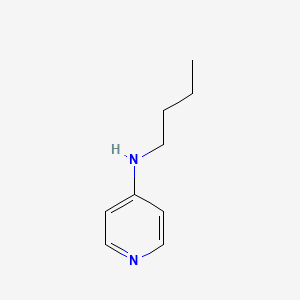

N-Butylpyridin-4-amine

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “N-Butylpyridin-4-amine” are not available, there are general methods for the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described .Wissenschaftliche Forschungsanwendungen

1. Catalyst in Chemical Reactions

- Group 10 metal aminopyridinato complexes, synthesized using N-Butylpyridin-4-amine, have been used as catalysts for aryl-Cl activation and hydrosilane polymerization. These compounds are effective in Suzuki cross-coupling reactions, serving as a "phosphine-free" catalyst system (Deeken et al., 2006).

2. Application in Solar Cells

- Derivatives of this compound have been incorporated into organic hole-transporting materials (HTMs) for perovskite solar cells (PVSCs). These HTMs improve the efficiency and stability of PVSCs, demonstrating the potential for commercial applications in solar energy (Xu et al., 2017).

3. Intermediate in Asymmetric Synthesis

- This compound has been used in the preparation of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. This methodology enables the synthesis of a wide range of enantioenriched amines, important in pharmaceutical research (Ellman et al., 2002).

4. Synthesis of Amines

- The compound has been employed in the synthesis of N-Butylpyridin-2-amine, a process mediated by sodium hydride and lithium iodide, demonstrating its utility in the field of organic synthesis (Pang, 2021).

5. Photocatalysis

- This compound-related compounds have been used in photoredox catalysis for site-selective amination of aromatics. This method leverages visible light and oxygen to form carbon-nitrogen bond motifs, crucial in pharmaceutical research (Romero et al., 2015).

6. Catalysis in Amination Reactions

- Research has explored the use of this compound derivatives in catalyzing the amination of aryl halides, a process important in the synthesis of various organic compounds (Lang et al., 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-butylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-6-11-9-4-7-10-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKROIIKNWZGVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2913208.png)

![1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2913209.png)

![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B2913210.png)

![ethyl 4-[3-(2-furyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2913212.png)

![1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2913213.png)

![Methyl [(3-Nitrothien-2-yl)thio]acetate](/img/structure/B2913215.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2913225.png)